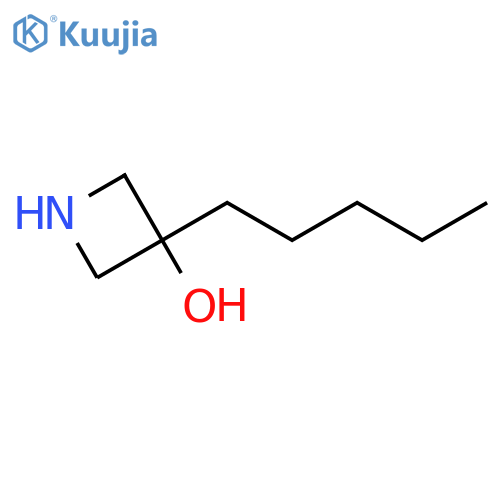Cas no 1490196-24-1 (3-pentylazetidin-3-ol)

3-pentylazetidin-3-ol structure
商品名:3-pentylazetidin-3-ol
3-pentylazetidin-3-ol 化学的及び物理的性質
名前と識別子
-
- 3-pentylazetidin-3-ol
- 3-Azetidinol, 3-pentyl-
- 1490196-24-1
- CS-0353617
- AKOS015262807
- EN300-1852924
- SCHEMBL7567388
-
- インチ: 1S/C8H17NO/c1-2-3-4-5-8(10)6-9-7-8/h9-10H,2-7H2,1H3
- InChIKey: UGIFRDSNEPNVCI-UHFFFAOYSA-N
- ほほえんだ: N1CC(CCCCC)(O)C1
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 99.4
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 32.3Ų
じっけんとくせい
- 密度みつど: 0.957±0.06 g/cm3(Predicted)
- ふってん: 233.2±15.0 °C(Predicted)
- 酸性度係数(pKa): 14.71±0.20(Predicted)
3-pentylazetidin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1852924-5.0g |
3-pentylazetidin-3-ol |
1490196-24-1 | 5g |
$3396.0 | 2023-06-03 | ||
| Enamine | EN300-1852924-5g |
3-pentylazetidin-3-ol |
1490196-24-1 | 5g |
$2443.0 | 2023-09-18 | ||
| Enamine | EN300-1852924-1.0g |
3-pentylazetidin-3-ol |
1490196-24-1 | 1g |
$1172.0 | 2023-06-03 | ||
| Enamine | EN300-1852924-0.05g |
3-pentylazetidin-3-ol |
1490196-24-1 | 0.05g |
$707.0 | 2023-09-18 | ||
| Enamine | EN300-1852924-0.5g |
3-pentylazetidin-3-ol |
1490196-24-1 | 0.5g |
$809.0 | 2023-09-18 | ||
| Enamine | EN300-1852924-0.25g |
3-pentylazetidin-3-ol |
1490196-24-1 | 0.25g |
$774.0 | 2023-09-18 | ||
| Enamine | EN300-1852924-0.1g |
3-pentylazetidin-3-ol |
1490196-24-1 | 0.1g |
$741.0 | 2023-09-18 | ||
| Enamine | EN300-1852924-1g |
3-pentylazetidin-3-ol |
1490196-24-1 | 1g |
$842.0 | 2023-09-18 | ||
| Enamine | EN300-1852924-10.0g |
3-pentylazetidin-3-ol |
1490196-24-1 | 10g |
$5037.0 | 2023-06-03 | ||
| Enamine | EN300-1852924-2.5g |
3-pentylazetidin-3-ol |
1490196-24-1 | 2.5g |
$1650.0 | 2023-09-18 |
3-pentylazetidin-3-ol 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
1490196-24-1 (3-pentylazetidin-3-ol) 関連製品
- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)
- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)
- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量